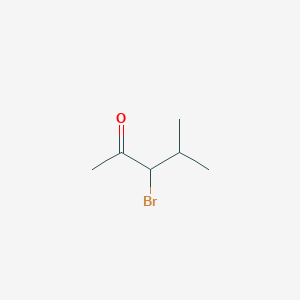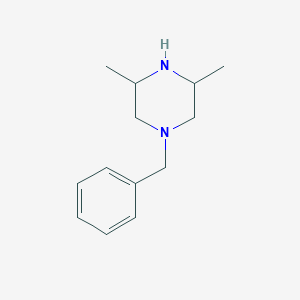
(1-Bromo-1-phenylethyl)(triphenyl)phosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-1-phenylethyl)(triphenyl)phosphorane is an organophosphorus compound with the molecular formula C26H23BrP. It is a brominated phosphorane, characterized by the presence of a bromine atom attached to a phenylethyl group, which is further bonded to a triphenylphosphorane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-1-phenylethyl)(triphenyl)phosphorane typically involves the reaction of triphenylphosphine with a brominated phenylethyl compound. One common method is the reaction of triphenylphosphine with 1-bromo-1-phenylethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then subjected to rigorous purification processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-1-phenylethyl)(triphenyl)phosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines and other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Various substituted phosphoranes depending on the nucleophile used.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Reduced phosphines and other related compounds.
Scientific Research Applications
(1-Bromo-1-phenylethyl)(triphenyl)phosphorane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Bromo-1-phenylethyl)(triphenyl)phosphorane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the triphenylphosphorane moiety can engage in coordination with metal ions and other electrophiles. These interactions lead to the formation of new chemical bonds and the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dibromo(triphenyl)phosphorane: Another brominated phosphorane with two bromine atoms attached to the triphenylphosphorane moiety.
1,2-Bis(dibromo-diphenyl-phosphoranyl)ethane: A compound with two brominated phosphorane groups attached to an ethane backbone.
Uniqueness
(1-Bromo-1-phenylethyl)(triphenyl)phosphorane is unique due to its specific structure, which combines a brominated phenylethyl group with a triphenylphosphorane moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
30537-10-1 |
|---|---|
Molecular Formula |
C26H23Br2P |
Molecular Weight |
526.2 g/mol |
IUPAC Name |
(1-bromo-1-phenylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H23BrP.BrH/c1-26(27,22-14-6-2-7-15-22)28(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1 |
InChI Key |
HGYXCTGWCXZNNA-UHFFFAOYSA-M |
SMILES |
CC(C1=CC=CC=C1)([P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Canonical SMILES |
CC(C1=CC=CC=C1)([P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br.[Br-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(4-Cyanophenyl)methanesulfonyl]acetic acid](/img/structure/B3370036.png)

![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3370047.png)


![Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3370081.png)


